molecular formula C10H13BrClNO B2782396 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride CAS No. 2413899-79-1

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride

Cat. No.: B2782396
CAS No.: 2413899-79-1
M. Wt: 278.57
InChI Key: PWPLIPZSANJBQB-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride typically involves the reaction of 4-bromo-3-methoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the benzylamine derivative is treated with a suitable base to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methoxyphenyl)azetidine hydrochloride is unique due to the presence of both the bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-6-7(2-3-8(10)11)9-4-5-12-9;/h2-3,6,9,12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVESMDGGZREYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CCN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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